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Compound of Interest

Compound Name:
Pyrimido[4,5-C]pyridazin-5(1H)-

one

Cat. No.: B156054 Get Quote

Technical Support Center: Pyrimido[4,5-
C]pyridazine Inhibitors
Welcome to the technical support center for researchers working with Pyrimido[4,5-

C]pyridazine inhibitors. This resource provides troubleshooting guides and frequently asked

questions (FAQs) to help you overcome common challenges, particularly the poor cell

permeability often associated with this class of compounds.

Frequently Asked Questions (FAQs)
Q1: Why do my Pyrimido[4,5-C]pyridazine inhibitors exhibit high in-vitro potency but low cellular

activity?

A1: This is a common issue often attributed to poor permeability of the compounds. The

Pyrimido[4,5-C]pyridazine scaffold, while often demonstrating high target affinity, can possess

physicochemical properties that hinder its ability to cross cellular membranes effectively.[1] A

significant challenge is achieving a balance between high binding affinity and the necessary

cellular permeability to reach the intracellular target.[1]

Q2: What are the key structural features of Pyrimido[4,5-C]pyridazine inhibitors that influence

their permeability?
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A2: Several structural elements can significantly impact permeability:

Charged Groups: The presence of negatively charged moieties, such as carboxylic acids,

can be detrimental to cell permeability. These groups are often included to interact with

specific binding pockets of the target protein but can limit passive diffusion across the lipid

bilayer of the cell membrane.[1]

Hydrogen Bond Donors: An excessive number of hydrogen bond donors can increase the

polarity of the molecule, reducing its ability to partition into the hydrophobic core of the cell

membrane.

Lipophilicity: While increasing lipophilicity can enhance membrane permeability, it needs to

be carefully balanced. Very high lipophilicity can lead to poor aqueous solubility and non-

specific binding. The pyridazine ring itself has a high dipole moment which can influence its

interactions.[2]

Q3: What chemical modifications can be made to the Pyrimido[4,5-C]pyridazine scaffold to

improve permeability?

A3: Strategic chemical modifications can enhance the permeability of your inhibitors:

Replace or Modify Charged Groups: Consider replacing a carboxylic acid group with

bioisosteres that are less charged at physiological pH. For example, replacing a carboxylic

acid with a thiotetrazole or a nitrile group has been shown to increase cellular accumulation

and whole-cell target engagement.[1]

Optimize Linker Length: The length of a linker between the core scaffold and a side chain

can influence how the molecule interacts with both the target and the cell membrane.[1]

Optimization of the linker length can lead to improved target engagement within the cellular

environment.[1]

Reduce Hydrogen Bond Donors: Where possible, mask or remove non-essential hydrogen

bond donors to decrease the polarity of the compound.

Modulate Lipophilicity: Systematically modify substituents on the core to fine-tune the

lipophilicity (LogD) of the molecule. A reduction in LogD can sometimes lead to enhanced
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aqueous solubility and a better overall ADME profile, although it may also attenuate

membrane permeability.[2]

Troubleshooting Guides
Problem: My novel Pyrimido[4,5-C]pyridazine inhibitor shows excellent enzymatic inhibition but

no activity in cell-based assays.

Possible Cause: Poor cellular permeability is preventing the inhibitor from reaching its

intracellular target at a sufficient concentration.

Troubleshooting Steps:

Assess Physicochemical Properties:

Calculate the predicted LogP, topological polar surface area (tPSA), and number of

hydrogen bond donors/acceptors for your compound. Compare these values to

established guidelines for orally bioavailable drugs (e.g., Lipinski's Rule of Five).

Experimentally determine the aqueous solubility and LogD of your inhibitor.

Measure Cellular Accumulation:

Employ an LC-MS/MS-based assay to directly quantify the intracellular concentration of

your inhibitor after incubating it with the target cells. This will confirm if poor accumulation

is the primary issue.

Evaluate Whole-Cell Target Engagement:

Utilize a cellular thermal shift assay (CETSA) to determine if your inhibitor is binding to its

target within the intact cellular environment. A diminished stabilization of the target protein

in whole cells compared to cell lysate is indicative of poor permeability.[1][2]

Synthesize and Test Analogs:

Based on the data from the above steps, design and synthesize a small library of analogs

with modifications aimed at improving permeability (see Q3 in the FAQ section).
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Prioritize modifications that reduce charge and polarity while maintaining key interactions

with the target. For instance, replacing a carboxylic acid with a thiotetrazole or nitrile has

proven effective in some cases.[1]

Data Presentation
Table 1: Structure-Activity Relationship of Pyrimido[4,5-C]pyridazine Analogs Against E. coli

DHPS

Compound
ID

R2
Substitutio
n

Binding
Affinity (K
D, nM)

Intracellular
Accumulati
on (µM)

Whole-Cell
Target
Engagemen
t (ΔT m, °C)

Target
Engagemen
t Efficiency
(%)

1476

N-Me

carboxylic

acid (0-C

linker)

7.66 6.77 - -

1474

N-Me

carboxylic

acid (1-C

linker)

3.21 4.21 9.27 39.8

1462

N-Me

carboxylic

acid (2-C

linker)

5.56 6.34 - -

4635

N-methyl

aminotetrazol

e

- - 2.54 21.2

4367 Thiotetrazole 56.0 56.3 - -

Data adapted from a study on Pyrimido[4,5-c]pyridazine analogs targeting E. coli

Dihydropteroate Synthase (EcDHPS).[1]
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Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Whole-Cell Target Engagement

This protocol is a generalized procedure to assess the binding of an inhibitor to its target

protein in intact cells.

Objective: To determine if the inhibitor can engage with its target protein within the cellular

environment, providing an indirect measure of cell permeability and target binding.

Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an

increase in its melting temperature. This change in thermal stability can be quantified.

Methodology:

Cell Culture: Grow the target cells to a suitable confluency.

Compound Treatment: Treat the cells with the Pyrimido[4,5-C]pyridazine inhibitor at

various concentrations. Include a vehicle control (e.g., DMSO).

Heating: Heat the cell suspensions at a range of temperatures to induce protein

denaturation and aggregation.

Cell Lysis: Lyse the cells to release the remaining soluble proteins.

Protein Quantification: Separate the soluble protein fraction from the aggregated proteins

by centrifugation.

Detection: Quantify the amount of soluble target protein remaining at each temperature

using a specific detection method, such as Western blotting or a HiBiT luminescence-

based assay.[1]

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate

a melting curve. The shift in the melting temperature (ΔT m) in the presence of the inhibitor

indicates target engagement.

2. LC-MS/MS-Based Cellular Accumulation Assay
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This protocol outlines a general method for quantifying the intracellular concentration of an

inhibitor.

Objective: To directly measure the amount of inhibitor that has crossed the cell membrane

and accumulated inside the cells.

Methodology:

Cell Plating: Seed cells in a multi-well plate and allow them to adhere.

Compound Incubation: Treat the cells with a known concentration of the Pyrimido[4,5-

C]pyridazine inhibitor for a defined period.

Washing: Aspirate the medium and wash the cells multiple times with ice-cold phosphate-

buffered saline (PBS) to remove any unbound, extracellular compound.

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., methanol or acetonitrile) to

release the intracellular contents.

Sample Preparation: Collect the lysate and centrifuge to pellet cell debris. Transfer the

supernatant, which contains the intracellular compound, for analysis.

LC-MS/MS Analysis: Quantify the concentration of the inhibitor in the lysate using a

calibrated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Normalization: Normalize the quantified amount of the inhibitor to the cell number or

total protein concentration to determine the intracellular concentration.
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Experimental Workflow for Assessing and Improving Permeability
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Strategies for Modifying Pyrimido[4,5-C]pyridazine Scaffold
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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